molecular formula C25H24N4O3S B11248056 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11248056
M. Wt: 460.5 g/mol
InChI Key: ISAFJPCYZAAJIL-UHFFFAOYSA-N
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Description

  • This compound has a complex structure, combining elements from both heterocyclic and aromatic systems.
  • Its IUPAC name is quite a mouthful, but let’s break it down:
    • The core structure is a 2H-1,5-benzodioxepin , which consists of a benzene ring fused with a dioxepin ring.
    • The compound also contains a 1,2,4-triazole ring and a naphthalene moiety.
    • The acetamide functional group is attached to the triazole ring.
  • Overall, it’s a fascinating molecule with potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is lacking.
    • Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C25H24N4O3S

    Molecular Weight

    460.5 g/mol

    IUPAC Name

    2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

    InChI

    InChI=1S/C25H24N4O3S/c1-2-29-24(18-11-12-21-22(15-18)32-14-6-13-31-21)27-28-25(29)33-16-23(30)26-20-10-5-8-17-7-3-4-9-19(17)20/h3-5,7-12,15H,2,6,13-14,16H2,1H3,(H,26,30)

    InChI Key

    ISAFJPCYZAAJIL-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC5=C(C=C4)OCCCO5

    Origin of Product

    United States

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